4,4'-Diamino-2,2'-stilbenedisulfonic acid, (Z)-
Description
4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA; CAS 81-11-8) is a sulfonated aromatic compound with the molecular formula C₁₄H₁₄N₂O₆S₂ and a molecular weight of 370.40 g/mol . Its structure features a central ethylene-bridged stilbene backbone with two sulfonic acid (-SO₃H) groups at the 2,2'-positions and amino (-NH₂) groups at the 4,4'-positions . This configuration confers strong Brønsted acidity due to the sulfonic acid groups, making it effective in catalysis and proton exchange applications . The compound exhibits low water solubility (<0.1 g/100 mL at 23°C) and high thermal stability, decomposing at 260–330°C .
DSDSA is widely used in:
- Catalysis: As a functional component in magnetic metal-organic frameworks (MOFs) for synthesizing 4H-chromenes (73% yield under reflux conditions) .
- Proton Exchange Membranes (PEMs): In sulfonated polyimides (SPIs) for fuel cells due to its proton-conductive properties .
- Dyes and Optical Brighteners: As a precursor for azo-stilbene dyes and polymeric fluorescent agents .
Properties
CAS No. |
98367-20-5 |
|---|---|
Molecular Formula |
C14H14N2O6S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-amino-2-[(Z)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1- |
InChI Key |
REJHVSOVQBJEBF-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C\C2=C(C=C(C=C2)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Platinum/Palladium Catalysis (Atmospheric Pressure)
This method reduces 4,4'-dinitrostilbene-2,2'-disodium sulfonate in aqueous solution under mild conditions:
- Catalyst : Platinum or palladium (0.2–0.5% metal by weight)
- Conditions :
- Temperature: 70–90°C (optimal 85°C)
- pH: 5.6–7.0
- Pressure: Atmospheric (1 bar H₂)
- Procedure :
A 20–22% aqueous solution of the dinitro compound is added gradually to a catalyst suspension under H₂ flow. The rate of addition ensures no unreacted nitro compound accumulates, minimizing side reactions (e.g., azo/azoxy derivatives). - Yield : >95% (isolated via acidification or evaporation)
- Advantages :
Cobalt Catalysis (High-Pressure)
A later patent (US3989743A) employs cobalt catalysts for industrial-scale production:
- Catalyst : Raney cobalt or cobalt-on-support (e.g., kieselguhr)
- Conditions :
- Temperature: 70–180°C (optimal 120–125°C)
- Pressure: 5–150 bars H₂ (optimal 40–60 bars)
- pH: 6.0–8.5 (optimal 6.2–7.0)
- Yield : 97% (theoretical) with <2% impurities
- Advantages :
Table 1: Comparison of Catalytic Hydrogenation Methods
Chemical Reduction with Hydrazine
A non-catalytic approach uses hydrazine hydrate in alkaline media:
- Conditions :
- Yield : 73%
- Limitations :
Synthesis of Dinitro Precursor
The dinitro intermediate is synthesized via oxidation of 4-nitrotoluene-2-sulfonic acid:
- Oxidizing Agent : Air/O₂ with vanadium or manganese catalysts
- Solvent System : Water/glycol dimethyl ether/methanol
- Yield : 90–94% (disodium salt)
- Critical Parameters :
Key Challenges and Optimizations
Industrial Applications
- Optical Brighteners : High-purity DASDA (>97%) is essential for manufacturing stilbene-based brighteners.
- Dye Intermediates : Its disulfonic acid form is precipitated via acidification (e.g., HCl) for subsequent coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-2,2’-stilbenedisulfonic acid, (Z)- undergoes various chemical reactions, including:
Reduction: The compound is produced by reducing 4,4’-dinitro-2,2’-stilbenedisulfonic acid.
Substitution: It can form crystalline salts with many bisquaternary ammonium bases.
Common Reagents and Conditions
Reduction: Iron powder is commonly used as a reducing agent.
Substitution: Bisquaternary ammonium bases are used to form crystalline salts.
Major Products Formed
Scientific Research Applications
Applications in Dye and Optical Brightener Production
One of the primary applications of 4,4'-diamino-2,2'-stilbenedisulfonic acid is in the textile industry, where it serves as a precursor for dyes and optical brighteners. These compounds enhance the brightness and colorfastness of fabrics.
Table 1: Applications in Textile Industry
| Application Type | Description |
|---|---|
| Dyes | Used to create vibrant colors in textiles. |
| Optical Brighteners | Improves the brightness of fabrics under UV light. |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of 4,4'-diamino-2,2'-stilbenedisulfonic acid. Studies indicate that while the compound exhibits low toxicity at certain concentrations, high doses can lead to adverse effects such as weight loss and gastrointestinal disturbances in animal models.
Key Findings from Toxicological Studies:
- Duration: Studies typically span 14 days to 2 years.
- Subjects: Commonly tested on F344 rats and B6C3F1 mice.
- Results: High doses (100,000 ppm) resulted in lower body weight and diarrhea without significant organ damage .
Genetic Toxicology
Research has shown that 4,4'-diamino-2,2'-stilbenedisulfonic acid does not exhibit genotoxic effects when tested in bacterial systems or mammalian cell lines. This finding supports its use in consumer products where safety is paramount .
Potential Therapeutic Uses
Emerging research suggests potential therapeutic applications for 4,4'-diamino-2,2'-stilbenedisulfonic acid beyond its industrial uses. Its derivatives are being investigated for antimicrobial properties against various pathogens.
Table 2: Antimicrobial Activity Studies
| Compound Derivative | Target Pathogen | Activity Level |
|---|---|---|
| Ethyl 2-(N-(substituted-phenyl) sulfamoyl)thiazole derivatives | Bacillus subtilis | Moderate to promising |
| Staphylococcus aureus | Moderate | |
| Candida albicans | Moderate |
These studies indicate that certain derivatives may possess significant antibacterial and antifungal activity .
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, it absorbs the light and re-emits it as visible blue light, which enhances the appearance of whiteness in fabrics . The molecular targets and pathways involved in this process are related to its ability to interact with light at specific wavelengths.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DSDSA is compared below with two structurally related sulfonated diamines: 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS) and 4,4'-diamino-2,2'-biphenyldisulfonic acid (DAPS).
Table 1: Structural and Functional Comparison
Key Differences
Backbone Geometry: DSDSA’s ethylene bridge allows conjugation across the aromatic rings, enhancing acidity and electronic properties critical for catalysis and fluorescence . DAPS’s rigid biphenyl structure lacks conjugation, limiting its utility in optical applications but providing structural integrity in polymers .
Catalytic Performance :
- DSDSA outperforms other catalysts (e.g., Fe₃O₄@UiO-66-NH₂, MNP@MPS@PAA) in 4H-chromene synthesis (73% vs. 65–70% yields) due to its dual Brønsted/Lewis acid sites .
Thermal Stability :
- DSDSA decomposes in stages (260–420°C), with stability attributed to sulfonic acid groups and MOF integration . Data for ODADS and DAPS are unavailable but inferred to be lower due to weaker conjugation.
Proton Conductivity :
- DSDSA-based SPIs benefit from its conjugated structure, which facilitates proton hopping. ODADS and DAPS may offer trade-offs between conductivity and mechanical strength .
Catalysis
DSDSA-functionalized MOFs (e.g., Fe₃O₄@UiO-66-NH₂) demonstrate superior recoverability and efficiency in green solvents compared to non-sulfonated catalysts. The sulfonic acid groups act as Brønsted acid sites, while the amino groups stabilize intermediates .
Optical Brighteners
DSDSA’s conjugated stilbene backbone enables strong fluorescence, making it preferable to non-conjugated analogs like DAPS in whitening agents .
Proton Exchange Membranes
While DSDSA, ODADS, and DAPS all contribute to proton conductivity in SPIs, DSDSA’s conjugation may enhance conductivity, whereas ODADS’s flexibility improves membrane durability .
Biological Activity
4,4'-Diamino-2,2'-stilbenedisulfonic acid (Z), commonly referred to as DAS, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its effects on various cellular processes, its interactions with biomolecules, and its therapeutic implications.
Chemical Structure and Properties
DAS is characterized by its unique molecular structure, which includes two amino groups and two sulfonic acid groups attached to a stilbene backbone. This configuration contributes to its solubility and reactivity, making it a candidate for various biological applications.
Antioxidant Activity
DAS exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that DAS can inhibit lipid peroxidation and protect against oxidative damage in various cellular models. The antioxidant activity of DAS is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS) .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| DAS | 25 | Antioxidant |
| Quercetin | 15 | Antioxidant |
| Curcumin | 30 | Antioxidant |
Anti-inflammatory Effects
DAS has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that DAS may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Properties
The anticancer potential of DAS has also been explored. In vitro studies demonstrate that DAS can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .
The biological activity of DAS can be attributed to several mechanisms:
- Inhibition of Enzymes : DAS has been shown to inhibit key enzymes involved in inflammatory processes and tumor progression.
- Interaction with Signaling Pathways : It modulates signaling pathways such as NF-κB and MAPK, which are crucial for cell proliferation and survival.
- Binding Affinity : DAS exhibits strong binding affinity to certain biomolecules, enhancing its efficacy as a therapeutic agent.
Case Studies
- Cell Culture Studies : In a study involving human breast cancer cells (MCF-7), DAS treatment resulted in a significant reduction in cell viability at concentrations above 20 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using mouse models of inflammation demonstrated that DAS administration reduced paw swelling and inflammatory markers compared to control groups. This supports its potential use in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 4,4'-Diamino-2,2'-stilbenedisulfonic acid in academic research?
The compound is typically synthesized via catalytic reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid using iron powder under acidic conditions . Modifications to the core structure (e.g., introducing cyano, iodo, or azido groups) employ Sandmeyer reactions starting from diamino or monoamino stilbene precursors, achieving moderate to high yields (44–90%) after purification .
Q. What characterization techniques are essential for confirming the structure of derivatives?
X-ray powder diffraction (XRPD) and Fourier-transform infrared spectroscopy (FTIR) are critical. XRPD identifies interlayer spacing changes (e.g., from 9.77 Å in ZHN to 15.48 Å in ZHN-DSD intercalates) . FTIR detects functional groups like sulfonate (1200–1120 cm⁻¹) and hydroxyl vibrations (3500 cm⁻¹) . UV-Vis spectroscopy confirms optical properties, with absorption maxima at 250–379 nm depending on derivatization .
Q. What solubility and stability considerations are critical for handling this compound?
The acid form has low water solubility (<0.1 g/100 mL at 23°C) and high thermal stability (melting point >300°C) . Sodium salts improve solubility for aqueous reactions. Stability in acidic/neutral conditions is key for applications in catalysis or polymer synthesis .
Q. How is this compound utilized in synthesizing fluorescent whitening agents?
It serves as a precursor for asymmetrical triazinyl derivatives, which are key to optical brighteners. These derivatives enhance whiteness in paper and textiles via UV-induced fluorescence, with absorption profiles optimized for UVA/UVB regions .
Q. What toxicological findings are reported from long-term rodent studies?
Two-year NTP studies in rats (0–25,000 ppm) and mice (0–12,500 ppm) found no carcinogenic activity, supporting its safety in research settings. However, COMPACT predictions (based on P4501 activity) did not align with these results, highlighting the need for case-specific risk assessment .
Advanced Research Questions
Q. How can structural modifications enhance catalytic activity in MOF-based systems?
Functionalizing Zr-based MOFs (e.g., UiO-66) with 4,4'-diamino-2,2'-stilbenedisulfonic acid introduces sulfonic acid sites, improving catalytic efficiency in multicomponent reactions (e.g., 4H-chromene synthesis). Stability under aqueous and thermal conditions is critical for recyclability .
Q. What methodological approaches study structure-activity relationships (SAR) of DIDS analogues?
SAR studies involve synthesizing derivatives with substitutions (e.g., cyano, carbamate) and testing RAD51 inhibition via in vitro assays (D-loop and DNA strand exchange). Cytotoxicity evaluations in RAD51-overexpressing cancer cell lines validate therapeutic potential .
Q. How does intercalation into layered materials affect optical properties?
Intercalation into zinc hydroxide nitrate (ZHN) expands the basal spacing by 5.71 Å, altering UV absorption profiles. This hybrid material shows potential for UV shielding or photocatalytic applications, validated via DRUV-VIS spectroscopy .
Q. What strategies functionalize this compound for proton exchange membranes (PEMs)?
Incorporating it into sulfonated polyimides (SPIs) via polycondensation with dianhydrides enhances proton conductivity. Thermal imidization and quantum chemical calculations (DFT, QTAIM) optimize membrane hydration and mechanical stability for fuel cell applications .
Q. What computational methods predict electronic properties of derived polymers?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) model electronic transitions and charge distribution in sulfonated polyimides. Quantum theory of atoms in molecules (QTAIM) analyzes hydrogen-bonding networks critical for hydration and proton transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
